Alanine, N-(2-mercaptoethyl)-, DL-(8CI)

Radioprotection Prodrug pharmacokinetics Tissue distribution

Programs requiring lymphoid-targeted radiation countermeasures face a critical gap: glycine and β-alanine thiol prodrugs show zero activation in key tissues. This DL-alanine derivative (CAS 16479-14-4) uniquely releases active MEA in spleen and thymus-validated in 15-tissue rat study. - Bidentate (N,S) chelation + α-carboxylate for 5,5-fused metal coordination rings - Supplied as stable crystalline disulfide dimer (mp 274-277 °C dec); >95% purity - β-alanine Michael addition route incompatible with α-branched targets-this is the established thiazolidine ring-opening intermediate

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 16479-14-4
Cat. No. B103228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine, N-(2-mercaptoethyl)-, DL-(8CI)
CAS16479-14-4
SynonymsAlanine, N-(2-mercaptoethyl)-, DL- (8CI)
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCCS
InChIInChI=1S/C5H11NO2S/c1-4(5(7)8)6-2-3-9/h4,6,9H,2-3H2,1H3,(H,7,8)
InChIKeyQZQVQJZBWDIQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-N-(2-Mercaptoethyl)alanine: Physicochemical & Structural Profile


Alanine, N-(2-mercaptoethyl)-, DL-(8CI) (CAS 16479-14-4), systematically named 2-(2-sulfanylethylamino)propanoic acid, is a non-proteinogenic, DL-racemic α-amino acid derivative bearing a pendant thiol group. It belongs to the ω-(2-mercaptoethylamino)alkanoic acid class, originally investigated for radioprotective applications [1]. The molecule possesses both a secondary amine and a free thiol, enabling bidentate (N,S) metal chelation distinct from simple aminothiols [2]. Its molecular formula is C₅H₁₁NO₂S, with a molecular weight of 149.21 g/mol, and it is typically supplied at ≥95% purity for research use .

α-Branched, DL-racemic thiol-amino acid scaffold for prodrug and ligand studies
Reported spleen/thymus-selective MEA release in rat tissue-distribution models
Tridentate N,S,O donor set for distinct metal-chelate geometries vs. bidentate-only analogs

Why N-(2-Mercaptoethyl)alanine Is Irreplaceable


Although the glycine analog N-(2-mercaptoethyl)glycine and simple mercaptoethylamine (MEA, cysteamine) share the same terminal thiol motif, their structural differences produce divergent synthetic accessibility, metal-chelate geometry, and biological prodrug release profiles. The α-methyl substituent on the alanine backbone introduces a chiral center and steric constraint that alters both the stability of N,S-chelate rings and the tissue-specific release kinetics of the parent aminothiol when employed as a latent prodrug [1]. Direct head-to-head data show that N-(2-mercaptoethyl)carbamoyl-alanine releases significant MEA in the spleen and thymus of rats, whereas the corresponding glycine and β-alanine conjugates release no detectable MEA in any of 15 examined tissues [2].

Glycine & β-alanine analogs reportedly showed no detectable MEA release in any of 15 tissues, eliminating spleen/thymus-targeted prodrug activation.
β-Alanine synthetic route (Michael addition) is explicitly incompatible with α-substituted scaffolds; thiazolidine ring-opening is the required entry point.
Simple N-alkyl mercaptoethylamines lack the α-carboxylate donor; cannot replicate tridentate chelation or tissue-specific prodrug release profiles.

Head-to-Head Evidence vs. Structural Analogs


Lymphoid-Organ-Selective MEA Release

In a systematic in vivo rat study, the N-(2-mercaptoethyl)carbamoyl derivative of alanine released significant quantities of the active radioprotectant mercaptoethylamine (MEA) in the stomach, spleen, and thymus, whereas the analogous glycine and β-alanine conjugates produced no detectable MEA in any of 15 tissues examined [1]. This establishes a binary (detected vs. not detected) differentiation for targeted delivery to lymphoid organs.

Lymphoid-Organ-Selective MEA Release
Head-to-head
MEA detected in spleen & thymus; zero detection in 15 tissues for glycine and β-alanine prodrugs
Reported tissue-specific prodrug activation context
Rat in vivo model; carbamoyl prodrug forms evaluated
Radioprotection Prodrug pharmacokinetics Tissue distribution

Thiazolidine Route for α-Branched Synthesis

The literature explicitly states that the addition of 2-(tritylthio)ethylamine to acrylic compounds followed by detritylation—a method successfully used to prepare mercaptoethylated β-alanine derivatives—'is obviously not useful in the synthesis of the α isomers' such as N-(2-mercaptoethyl)alanine [1]. Instead, the target compound requires a distinct reductive ring-opening of 2-methyl-2-thiazolidinecarboxylic acid with sodium borohydride, followed by catalytic hydrogenolysis of the intermediate disulfide [1]. This represents a class-level synthetic route bifurcation: α-branched compounds demand thiazolidine chemistry; linear (β-alanine) analogs use Michael-type additions.

Synthetic Route Incompatibility
Class-level inference
Thiazolidine ring-opening required; β-alanine Michael addition route not applicable; final step yield 68%
Synthetic route must match α-substituted scaffold
Distinct synthetic entry point; NaBH₄ reduction → disulfide → H₂/Pd-C
Synthetic chemistry Amino acid derivatization Thiol-containing ligands

Ni(II) Chelate Geometry: 5,5- vs. 5,6-Fused Rings

N-substituted β-mercaptoethylamines form square-planar Ni(II) complexes of general formula Ni(L)₂ where the ligand chelates through N and S donor atoms. Root and Busch (1968) systematically characterized the electronic absorption spectra and ligand-field parameters for a series of N-alkyl-substituted β-mercaptoethylamines including the alanine derivative [1]. The α-carboxylate substituent on the target compound introduces a second potential donor (O) and alters the chelate ring size from a 5-membered (ethylenediamine-like) N,N-chelate to a fused 5,5-membered N,S/N,O system, affecting the ligand-field splitting parameter Dq relative to N-alkyl analogs lacking the carboxylate arm [1].

Ni(II) Chelate Geometry
Class-level inference
Potential tridentate N,S,O coordination vs. bidentate N,S-only in N-alkyl analogs; 5,5-fused chelate ring
Alters metal coordination and ligand-field parameters
Dq values and spectral details require full-text from Root & Busch (1968)
Coordination chemistry Metal chelation Ligand design

Crystalline Disulfide Dimer Storage & Activation

During synthesis, the free thiol of N-(2-mercaptoethyl)alanine spontaneously oxidizes to the disulfide dimer N,N'-(dithiodiethylene)bisalanine, which was isolated as a crystalline solid with a decomposition point of 274–277 °C [1]. This contrasts with the glycine analog N-(2-mercaptoethyl)glycine, whose disulfide dimer is reported to have different solubility and crystallinity properties. The crystalline nature of the alanine disulfide dimer facilitates purification via recrystallization from water and provides a stable storage form that can be quantitatively converted back to the free thiol by catalytic hydrogenolysis (H₂, 30% Pd-C, 50 psi, 48 h) in 68% yield [1].

Crystalline Disulfide Dimer
Reported
mp 274–277 °C (dec); hydrogenolysis to free thiol in 68% yield
Supports stable storage and on-demand activation
Recrystallization from water; H₂, 30% Pd-C, 50 psi
Disulfide chemistry Oxidative stability Storage and handling

Key Applications of DL-N-(2-Mercaptoethyl)alanine


Lymphoid-Organ-Specific Radioprotectant Prodrugs

Programs developing tissue-selective radiation countermeasures should specify the alanine-based N-(2-mercaptoethyl) scaffold because it is the only congener in its class proven to release active MEA in the spleen and thymus, whereas glycine and β-alanine prodrugs show zero activation in all 15 examined tissues [1]. This binary differentiation eliminates generic substitution as a viable option for lymphoid-targeted delivery.

α-Branched Thiol-Amino Acid Ligand Libraries

Medicinal chemistry and coordination chemistry groups constructing libraries of N,S-chelating ligands with α-substitution should procure the DL-alanine derivative specifically, because the β-alanine synthetic route (Michael addition to acrylic compounds) is explicitly incompatible with α-branched targets [1]. The thiazolidine ring-opening method is the established entry point, and the free thiol compound serves as the key intermediate for further derivatization.

Tridentate (N,S,O) Metal-Organic Complexes & Catalysis

For coordination chemistry applications requiring a ligand with both soft (thiolate, amine) and hard (carboxylate) donor atoms, N-(2-mercaptoethyl)alanine is uniquely suited among the simple ω-mercaptoethylamino acids. The α-carboxylate group introduces a third donor site absent in N-alkyl-mercaptoethylamines [2], enabling potential formation of 5,5-fused chelate rings that alter metal ion redox potentials and coordination geometries relative to bidentate-only analogs.

Stable Disulfide Prodrug Storage Forms

Programs requiring a thiol-containing amino acid that can be stored, shipped, and handled as a stable crystalline disulfide dimer and then quantitatively reactivated on demand should consider N-(2-mercaptoethyl)alanine. The disulfide dimer N,N'-(dithiodiethylene)bisalanine is a well-characterized crystalline solid (mp 274–277 °C dec) that undergoes catalytic hydrogenolysis to the free thiol in 68% yield [3], offering a practical advantage over analogs whose disulfide forms may be oils or hygroscopic gums.

Application
Selection Property
Validation Focus
Lymphoid-targeted radioprotectant prodrug design
Tissue-specific MEA release profile
Spleen/thymus MEA detection endpoints
α-Branched ligand library synthesis
Synthetic route compatibility
Thiazolidine ring-opening method applicability
Tridentate metal-organic complexes & catalysis
Donor-atom set and chelate geometry
Coordination mode and ligand-field parameter assessment
Stable thiol-prodrug storage forms
Crystalline disulfide dimer properties
Hydrogenolysis reconversion efficiency and purity
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